7-Methoxyphenazin-1-amine is a derivative of phenazine, a nitrogen-containing heterocyclic compound characterized by its diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. The compound is recognized for its potential in scientific research and medicinal applications, making it a subject of interest in various fields of study. It is classified as an amine due to the presence of an amino group attached to the phenazine structure.
7-Methoxyphenazin-1-amine can be sourced from various chemical suppliers and is classified under several categories:
The synthesis of 7-Methoxyphenazin-1-amine can be achieved through several methods. A common approach involves the condensation of 1,2-diaminobenzenes with appropriate methoxy-substituted precursors. The general synthetic route typically includes:
The molecular formula for 7-Methoxyphenazin-1-amine is , with a molecular weight of 225.251 g/mol. The structural representation can be summarized as follows:
Property | Data |
---|---|
IUPAC Name | 7-methoxyphenazin-1-amine |
InChI | InChI=1S/C13H11N3O/c1-17... |
InChI Key | DOKYBQBAPUSQKN-UHFFFAOYSA-N |
SMILES | COC1=CC2=NC3=C(C(=CC=C3)N)N=C2C=C1 |
This structure indicates a complex arrangement that contributes to its chemical reactivity and biological activity.
7-Methoxyphenazin-1-amine participates in various chemical reactions, which include:
The mechanism of action for 7-Methoxyphenazin-1-amine primarily involves its ability to generate reactive oxygen species (ROS) through redox cycling. This process leads to oxidative stress within cells, damaging critical cellular components such as DNA, proteins, and lipids. The resultant oxidative damage can trigger cell death pathways, making this compound particularly interesting for its potential therapeutic applications in oncology.
The physical properties of 7-Methoxyphenazin-1-amine include:
The chemical properties include:
These properties contribute to its utility in various applications within scientific research .
7-Methoxyphenazin-1-amine has a wide array of applications in scientific research:
Phenazines represent a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic core structure formed by two benzene rings fused to a central pyrazine ring (1,4-diazabenzene). These compounds exhibit diverse biological activities and redox properties, making them significant in both natural and synthetic contexts [1] [5]. Within this broad family, 7-Methoxyphenazin-1-amine is a specialized derivative distinguished by a methoxy (-OCH₃) group at position 7 and an amino (-NH₂) group at position 1. This specific substitution pattern confers unique electronic and steric properties that influence its chemical behavior and potential biological functions. Though less extensively studied than foundational phenazines like pyocyanin or phenazine-1-carboxylic acid (PCA), 7-Methoxyphenazin-1-amine serves as a valuable structural motif for probing structure-activity relationships in drug discovery and microbial ecology [5] [9].
Phenazines are planar, aromatic compounds with the molecular formula C₁₂H₈N₂ for the unsubstituted core. Their redox activity stems from the ability of the conjugated ring system to undergo reversible reduction-oxidation cycles, facilitating electron transfer in biological systems [5] [9]. Substitutions on the phenazine core profoundly alter physicochemical properties:
7-Methoxyphenazin-1-amine belongs to the amino-phenazine subclass, combining an electron-donating methoxy group with a primary amino group. The methoxy substituent at position 7 influences steric accessibility and hydrogen-bonding capacity, while the amino group at position 1 (adjacent to the pyrazine nitrogen) enhances nucleophilicity and metal-chelating potential. Spectroscopic analyses (e.g., NMR, IR) of analogous methoxy- and amino-phenazines reveal distinct shifts: methoxy groups exhibit characteristic signals near δ 3.9–4.1 ppm in ¹H NMR, while amino groups show broad peaks near δ 5.0–6.0 ppm [5] [9].
Table 1: Key Substituents and Their Effects in Representative Phenazine Derivatives
Compound Name | Substituents | Position | Primary Effects on Properties |
---|---|---|---|
Phenazine | None | - | Baseline redox activity, low solubility |
Pyocyanin | -OH, -N⁺(CH₃) | 1, 5 | Enhanced redox cycling, virulence factor |
Phenazine-1-carboxylic acid (PCA) | -COOH | 1 | Increased solubility, antifungal activity |
7-Methoxyphenazin-1-amine | -OCH₃, -NH₂ | 1, 7 | Elevated electron density, potential DNA interaction |
Iodinin | -OH, =O | 1, 6 | Anticancer activity, DNA intercalation |
The history of methoxy-substituted phenazines is intertwined with the broader study of phenazine antibiotics. Initial discoveries (1859–1924) focused on pigmented metabolites like pyocyanin (from Pseudomonas aeruginosa), identified as the cause of "blue pus" in infected wounds [1] [7]. By the mid-20th century, systematic chemical investigations revealed diverse phenazine structures across bacterial genera (Pseudomonas, Streptomyces), though methoxy derivatives remained underrepresented in early literature [1] [9].
The targeted synthesis of methoxy-phenazines emerged through organic chemistry advancements in the 1960s–1980s. Classical routes like the Wohl-Aue reaction (nitrobenzene + aniline condensation) or oxidation of dihydrophenazines provided access to core structures, but regioselective methoxylation proved challenging [1] [10]. The development of the Jourdan-Ullmann/sodium borohydride reductive cyclization pathway marked a turning point. This method enabled regiocontrolled synthesis of phenazine-1-carboxylic acid (PCA) analogues from 2-bromo-3-nitrobenzoic acid and substituted anilines, permitting the introduction of methoxy groups via appropriately functionalized aniline precursors [10]. For example, p-anisidine (4-methoxyaniline) could serve as a building block for 7-methoxy-substituted phenazines. Subsequent Curtius rearrangement or amidation of PCA derivatives then allowed the installation of the C1-amino group, yielding 7-Methoxyphenazin-1-amine scaffolds [10].
Table 2: Timeline of Key Developments in Methoxy-Substituted Phenazines
Period | Development | Significance |
---|---|---|
1859 | Isolation of pyocyanin (Fordos) | First phenazine identified; spurred interest in microbial pigments |
1924 | Structural elucidation of pyocyanin (Wrede & Strack) | Confirmed phenazine core structure |
1960s–1980s | Classical syntheses (e.g., Wohl-Aue reaction) | Enabled unsubstituted phenazine production |
Late 1990s | Discovery of phz biosynthetic gene clusters | Revealed genetic basis for natural phenazine diversity |
2000s–2010s | Jourdan-Ullmann/NaBH₄ reductive cyclization | Allowed regioselective synthesis of methoxy/amino PCA analogues |
Phenazine biosynthesis in bacteria originates from the shikimate pathway, branching at chorismic acid—a precursor to aromatic amino acids. A conserved operon (phzABCDEFG) encodes enzymes that transform chorismate into the phenazine core [1] [7] [8]:
Methoxy and amino modifications occur post-PCA/PDC formation via strain-specific tailoring enzymes:
Figure 1: Biosynthetic Pathway to Methoxy- and Amino-Substituted Phenazines
Chorismate → ADIC (PhzE) → DHHA (PhzD) → AOCHC (PhzF) ↓ Dimerization → PCA/PDC (PhzB/PhzG) ↓ Tailoring: - Methoxylation: PCA → OH-PCA (PhzO) → CH₃O-PCA (Methyltransferase) - Amination: PCA → PCN (PhzH) → ? → 1-Aminophenazine
Regulatory systems (e.g., GacS/GacA, PhzI/PhzR quorum sensing) tightly control expression of the phz operon, with repressors like PsrA and RpeA modulating production levels in response to cell density and environmental cues [8].
Table 3: Key Enzymes in Phenazine Tailoring for Methoxy/Amino Derivatives
Enzyme | Function | Example Organism | Potential Role for 7-Methoxyphenazin-1-amine |
---|---|---|---|
PhzO | Hydroxylase (C2 position) | Pseudomonas chlororaphis | Prerequisite for methoxy group formation |
PamI/PamII | SAM-dependent O-methyltransferases | Streptomyces spp. | Direct methoxylation of hydroxyl-phenazines |
PhzH | Amidotransferase (adds carboxamide) | Pseudomonas chlororaphis | Precursor to amino group via hydrolysis/reduction |
PhzM/PhzS | Pyocyanin synthases (N-methylation/oxidation) | P. aeruginosa | Models for N-functionalization |
Note: No enzyme directly forming 1-aminophenazines has been identified; this likely requires non-enzymatic or engineered steps.
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